O-{4-[(4-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate
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Overview
Description
O-{4-[(4-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenyl group, a carbamoyl group, and a carbamothioate group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-{4-[(4-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate typically involves multiple steps, starting with the preparation of the bromophenyl carbamoyl intermediate. This intermediate is then reacted with phenyl isocyanate to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes stringent quality control measures to maintain the purity and yield of the final product. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the synthesis process.
Chemical Reactions Analysis
Types of Reactions
O-{4-[(4-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products where the bromine atom is replaced by other functional groups.
Scientific Research Applications
O-{4-[(4-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of O-{4-[(4-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- O-{4-[(4-chlorophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate
- O-{4-[(4-fluorophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate
- O-{4-[(4-iodophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate
Uniqueness
O-{4-[(4-bromophenyl)carbamoyl]phenyl} bis(2-methylpropyl)carbamothioate is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as increased reactivity in substitution reactions and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H27BrN2O2S |
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Molecular Weight |
463.4 g/mol |
IUPAC Name |
O-[4-[(4-bromophenyl)carbamoyl]phenyl] N,N-bis(2-methylpropyl)carbamothioate |
InChI |
InChI=1S/C22H27BrN2O2S/c1-15(2)13-25(14-16(3)4)22(28)27-20-11-5-17(6-12-20)21(26)24-19-9-7-18(23)8-10-19/h5-12,15-16H,13-14H2,1-4H3,(H,24,26) |
InChI Key |
JLOKRBRYBRJAMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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